Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine
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Overview
Description
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is a chemical compound known for its role as an impurity in the production of Venlafaxine, a widely used antidepressant. This compound is often studied in the context of impurity profiling to ensure the quality and safety of pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine typically involves the ethoxycarbonylation of O-desmethyl Venlafaxine. The reaction conditions often include the use of ethyl chloroformate as the ethoxycarbonylating agent in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine has several applications in scientific research:
Chemistry: Used as a reference standard in impurity profiling and analytical studies.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential effects and interactions in pharmaceutical formulations.
Industry: Utilized in quality control processes during the production of Venlafaxine and related compounds.
Mechanism of Action
The mechanism of action of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is not well-documented due to its primary role as an impurity. it is structurally related to Venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI). Venlafaxine and its metabolites, including O-desmethyl Venlafaxine, inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission .
Comparison with Similar Compounds
Venlafaxine: The parent compound, used as an antidepressant.
O-desmethyl Venlafaxine: The active metabolite of Venlafaxine.
Desvenlafaxine: Another metabolite with similar pharmacological properties.
Uniqueness: Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is unique due to its specific structural modifications, which make it an important compound for impurity profiling. Unlike its parent and related compounds, it is not used therapeutically but plays a crucial role in ensuring the quality and safety of pharmaceutical products .
Biological Activity
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is a derivative of O-desmethyl venlafaxine, an active metabolite of the well-known antidepressant venlafaxine. This compound has garnered attention due to its potential biological activity, particularly in the context of pharmacokinetics and therapeutic efficacy. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.
Overview of Venlafaxine and Its Metabolites
Venlafaxine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) and is primarily used to treat major depressive disorder and anxiety disorders. Upon administration, venlafaxine undergoes extensive first-pass metabolism in the liver, primarily through cytochrome P450 2D6 (CYP2D6), resulting in the formation of O-desmethyl venlafaxine (ODV), which possesses similar pharmacological properties but with a longer half-life .
Key Properties of O-desmethyl Venlafaxine
- Molecular Formula : C16H25NO3
- Molecular Weight : 279.37 g/mol
- Bioavailability : Approximately 45% for extended-release formulations .
- Protein Binding : Minimal binding at therapeutic concentrations (27% for venlafaxine and 30% for ODV) reduces the likelihood of drug-drug interactions .
This compound is hypothesized to enhance the bioavailability and therapeutic effects of ODV by modifying its structure to facilitate better absorption and distribution in the body. The ethoxycarbonyl group potentially increases lipophilicity, allowing for improved penetration across biological membranes.
Pharmacokinetic Studies
Recent pharmacokinetic studies indicate that modifications to the ODV structure can significantly impact its absorption and distribution. For instance, a study on various esters of ODV demonstrated that certain derivatives exhibited enhanced bioavailability and brain uptake compared to ODV itself .
Compound | Bioavailability (%) | Brain Uptake | Notes |
---|---|---|---|
ODV | 12.6 (regular) | Moderate | Active metabolite of venlafaxine |
ODVP-1 | Higher than ODV | Enhanced | Improved pharmacokinetics observed in rats |
ODVP-2 | Higher than ODV | Enhanced | Similar findings as ODVP-1 |
ODVP-3 | Higher than ODV | Enhanced | Confirmed prodrug status |
Case Studies
In a study evaluating the pharmacokinetics of various prodrugs derived from ODV, researchers synthesized several esters and assessed their effectiveness in animal models. The results indicated that compounds like ODVP-1, ODVP-2, and ODVP-3 not only had higher relative bioavailability compared to ODV but also demonstrated superior brain uptake capabilities .
Clinical Implications
The findings suggest that this compound could potentially offer therapeutic advantages over traditional venlafaxine formulations, particularly for patients requiring rapid onset antidepressant effects with reduced side effects associated with conventional SNRIs.
Properties
IUPAC Name |
ethyl 3-(dimethylamino)-2-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBJSBSTMXHOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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